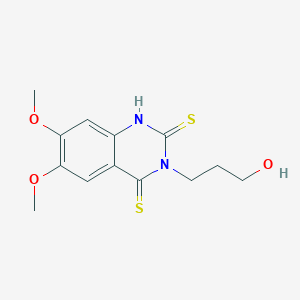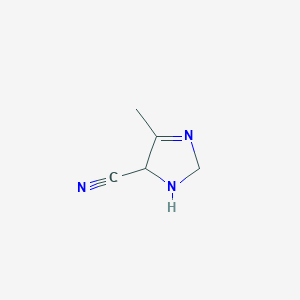![molecular formula C13H20N3O10P B14265763 5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine CAS No. 185307-78-2](/img/structure/B14265763.png)
5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is a complex organic compound with the molecular formula C13H20N3O9P It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine typically involves the phosphorylation of uridine with a morpholine derivative. One common method involves the reaction of uridine with morpholine and a phosphorylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phosphoryl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine involves its interaction with specific molecular targets and pathways. It is known to phosphorylate uridine and cytidine to form uridine monophosphate and cytidine monophosphate, respectively . These phosphorylated nucleotides play a crucial role in RNA synthesis and other cellular processes. The compound’s effects are mediated through its interaction with enzymes such as uridine-cytidine kinase 2 and other molecular targets involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-triphosphate: A uracil nucleotide containing three phosphate groups esterified to the sugar moiety.
Phenyl-uridine-5’-diphosphate: A compound with a phenyl group attached to the uridine moiety.
5’-O-[®-hydroxy{[(S)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]uridine: A similar compound with a phosphonoamino group.
Uniqueness
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is unique due to the presence of the morpholine ring and the specific phosphoryl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
185307-78-2 |
|---|---|
Molecular Formula |
C13H20N3O10P |
Molecular Weight |
409.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate |
InChI |
InChI=1S/C13H20N3O10P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
NXXDAGIUBJPIPF-HJQYOEGKSA-N |
Isomeric SMILES |
C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
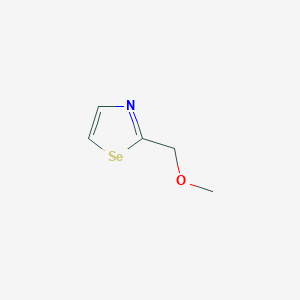
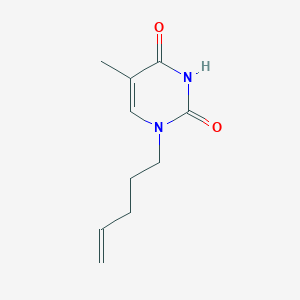

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
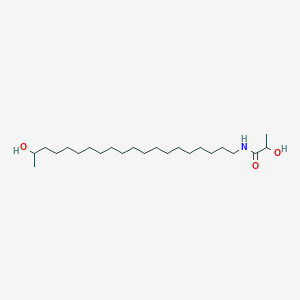
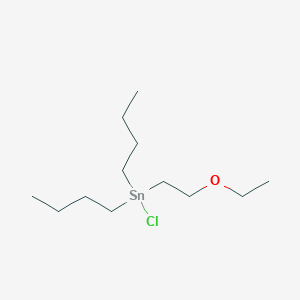
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
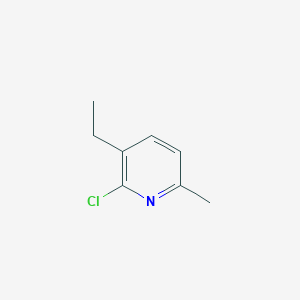
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
